molecular formula C12H10Cl2N2O2 B2549256 methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate CAS No. 956690-92-9

methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate

货号: B2549256
CAS 编号: 956690-92-9
分子量: 285.12
InChI 键: CLGZXCPIPUTMMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a methyl ester group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl iodide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

  • Methyl 1-(2,6-dichlorobenzyl)-1H-imidazole-3-carboxylate
  • Methyl 1-(2,6-dichlorobenzyl)-1H-pyrimidine-3-carboxylate
  • Methyl 1-(2,6-dichlorobenzyl)-1H-triazole-3-carboxylate

Uniqueness

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

生物活性

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS: 956690-92-9) is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a methyl ester functional group at the 3-position. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C11H10Cl2N2O2C_{11}H_{10}Cl_2N_2O_2 with a molecular weight of approximately 271.10 g/mol. The presence of chlorine atoms enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including E. coli, Bacillus subtilis, and Proteus vulgaris. Studies have shown that derivatives of pyrazole compounds can inhibit microbial growth effectively:

Microbial Strain Inhibition Concentration (µg/mL) Standard Drug Comparison
E. coli40Ampicillin
Bacillus subtilis40Amoxicillin
Proteus vulgaris40Norfloxacin

These results highlight the potential for developing new antimicrobial agents based on this compound's structure.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness comparable to established anti-inflammatory drugs such as indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed Central reported that a series of pyrazole derivatives, including this compound, were synthesized and tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated promising antimicrobial activity, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models in mice. The compound demonstrated significant reduction in swelling comparable to standard anti-inflammatory treatments .

常见问题

Q. What synthetic routes are recommended for preparing methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazole-carboxylate derivatives typically involves coupling a pyrazole core with halogenated benzyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, analogous compounds (e.g., 6-(2,6-dichlorophenyl) derivatives) are synthesized by reacting pyrazole intermediates with 2,6-dichlorobenzyl halides under reflux in anhydrous solvents like THF or DMF, using bases such as K₂CO₃ to deprotonate the pyrazole nitrogen . Optimization may involve varying temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyrazole:benzyl halide) to maximize yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:
Discrepancies between experimental NMR/IR spectra and computational (DFT) predictions often arise from solvent effects, conformational flexibility, or crystal packing. To address this:

  • Compare experimental 1H^1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) with simulated spectra using software like Gaussian or ACD/Labs, accounting for solvent shifts (e.g., CDCl₃ vs. DMSO-d6) .
  • Validate crystallographic data (if available) against X-ray diffraction results to confirm substituent orientation .
  • Re-examine reaction conditions for potential byproducts or stereochemical impurities that might skew data .

Q. What advanced techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the benzyl group’s spatial orientation relative to the pyrazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₀Cl₂N₂O₂) with <2 ppm error .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .

Q. How can researchers evaluate the pharmacokinetic properties of this compound using computational tools?

Methodological Answer:
SwissADME is widely used to predict:

  • Lipophilicity (LogP ~3.5 for optimal membrane permeability).
  • Solubility (LogS < -4 suggests poor aqueous solubility, necessitating prodrug strategies).
  • Drug-likeness via Lipinski’s Rule of Five (e.g., molecular weight <500 Da, H-bond donors <5) .
    Compare results with experimental solubility assays (e.g., shake-flask method in PBS pH 7.4) to validate predictions .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential HCl release during decomposition .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose via licensed hazardous waste services .
  • Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) given structural analogs’ harmful classifications (Xn, R22) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to improve efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hours) and enhance selectivity .

Q. What methodologies are effective for assessing biological activity against inflammation or related targets?

Methodological Answer:

  • In Vitro Assays : COX-2 inhibition (ELISA) to compare with celecoxib (IC₅₀ ~40 nM) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB: 3LN1). Focus on hydrogen bonds with Arg120 and hydrophobic interactions with Val349 .
  • In Vivo Models : Carrageenan-induced paw edema in rats, measuring IL-6/TNF-α suppression .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and NaOH (pH 13) at 40°C for 48 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group) .
  • Light Sensitivity : Store under UV light (254 nm) for 24 hours; assess photodegradation by NMR .

Q. What strategies can mitigate discrepancies between computational LogP predictions and experimental partition coefficients?

Methodological Answer:

  • Experimental LogP : Perform shake-flask assays in octanol/water, using UV-Vis or HPLC for quantification .
  • Parameter Adjustment : In SwissADME, input experimental melting points and refine atomic contributions to improve prediction accuracy .

Q. How can impurities from starting materials (e.g., 2,6-dichlorobenzyl chloride) be minimized during synthesis?

Methodological Answer:

  • Purification : Distill 2,6-dichlorobenzyl chloride (b.p. 120–125°C) before use to remove dihalogenated byproducts .
  • In-Process Controls : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) to terminate at >90% conversion.
  • Recrystallization : Use ethanol/water mixtures to isolate the final product with >98% purity .

属性

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)11-5-6-16(15-11)7-8-9(13)3-2-4-10(8)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGZXCPIPUTMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。